5,6-Difluoroquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15969657
Molecular Formula: C10H5F2NO2
Molecular Weight: 209.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5F2NO2 |
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Molecular Weight | 209.15 g/mol |
IUPAC Name | 5,6-difluoroquinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C10H5F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,(H,14,15) |
Standard InChI Key | QTIZLLQSMKIDQE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC2=C1C(=C(C=C2)F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5,6-Difluoroquinoline-2-carboxylic acid features a bicyclic quinoline core substituted with two fluorine atoms at positions 5 and 6 and a carboxylic acid group at position 2. The fluorine atoms introduce electronegativity and metabolic stability, while the carboxylic acid enhances solubility and hydrogen-bonding capacity . The planar quinoline ring facilitates π-π stacking interactions with biological targets, a trait shared with other bioactive heterocycles.
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 1330751-48-8 |
Molecular Formula | |
Molecular Weight | 209.15 g/mol |
Purity | ≥95% (HPLC) |
Storage Conditions | Room temperature, desiccated |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5,6-difluoroquinoline-2-carboxylic acid likely involves multi-step reactions, as seen in related fluorinated quinolines . A proposed route includes:
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Quinoline Ring Formation: Cyclization of aniline derivatives with fluorinated acrylates under acidic conditions.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor™ at positions 5 and 6.
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Carboxylic Acid Introduction: Oxidation of a methyl group at position 2 to a carboxylic acid via potassium permanganate or ozonolysis.
Industrial-scale production may employ cross-coupling reactions or nucleophilic displacement of halogen atoms, though specific protocols remain proprietary .
Stability and Reactivity
The compound is stable under ambient conditions but may degrade under strong acids or bases due to hydrolysis of the carboxylic acid group. Its fluorine substituents resist metabolic oxidation, enhancing in vivo stability compared to non-fluorinated analogs.
Biological Activity and Mechanisms
Antiviral and Anticancer Prospects
Fluorinated quinolines exhibit inhibitory effects on viral polymerases and proteases. For instance, 6-fluoroquinoline derivatives show activity against HIV-1 integrase. In oncology, the compound’s planar structure could intercalate DNA or inhibit tyrosine kinases, akin to EGFR inhibitors like erlotinib .
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a versatile scaffold for derivatization. Key strategies include:
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Amide Formation: Coupling the carboxylic acid with amines to enhance bioavailability.
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Metal Complexation: Utilizing the carboxylic acid as a ligand for antimicrobial metal complexes .
Structure-Activity Relationships (SAR)
Comparative studies with 6,7-difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) reveal that fluorine positioning profoundly impacts bioactivity. The 5,6-substitution pattern may improve solubility and target affinity over 6,7-isomers due to reduced steric hindrance .
Future Directions and Challenges
Despite its promise, the compound’s development faces hurdles:
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Pharmacological Data Gap: In vitro and in vivo studies are needed to validate hypothesized activities.
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Regulatory Pathways: Fluorinated compounds often require extensive toxicity profiling.
Collaborative efforts between synthetic chemists and pharmacologists could accelerate its transition from bench to clinic.
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